(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate is a chiral compound with the molecular formula C₁₂H₁₇N₁O₅S and a molecular weight of approximately 287.33 g/mol. This compound features a unique stereochemistry characterized by the (2S,3R) configuration, which significantly influences its chemical behavior and biological interactions. The presence of a methylsulfonyl group adds to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate typically follows these steps:
Interaction studies have shown that (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate can bind to various enzymes and receptors, influencing their activity. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. Analytical methods such as high-performance liquid chromatography and mass spectrometry are employed to study these interactions in biological samples.
Several compounds share structural similarities with (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-3-hydroxypropanoate | Lacks methylsulfonyl group | Simpler structure; less reactivity |
| Florfenicol | Contains fluorine; used as an antibiotic | Broad-spectrum antimicrobial activity |
| Thiamphenicol | Similar structure; lacks methylsulfonyl group | Used primarily in veterinary medicine |
The unique presence of the methylsulfonyl group in (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate distinguishes it from these similar compounds, contributing to its distinct chemical reactivity and potential applications .